molecular formula C26H28N6O2 B11151162 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide

Cat. No.: B11151162
M. Wt: 456.5 g/mol
InChI Key: OHRDHABVZDNZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE is a complex organic compound that features a pyridazinone core linked to a triazolopyridine moiety through a cyclohexylmethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Synthesis of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under basic conditions.

    Linking the Moieties: The final step involves coupling the pyridazinone core with the triazolopyridine moiety using a cyclohexylmethyl bridge, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the triazolopyridine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and triazolopyridine moiety are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE lies in its specific structural features, such as the combination of a pyridazinone core with a triazolopyridine moiety and a cyclohexylmethyl bridge. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H28N6O2

Molecular Weight

456.5 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C26H28N6O2/c33-24(18-32-25(34)13-12-21(30-32)20-9-3-1-4-10-20)27-19-26(14-6-2-7-15-26)17-23-29-28-22-11-5-8-16-31(22)23/h1,3-5,8-13,16H,2,6-7,14-15,17-19H2,(H,27,33)

InChI Key

OHRDHABVZDNZGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.